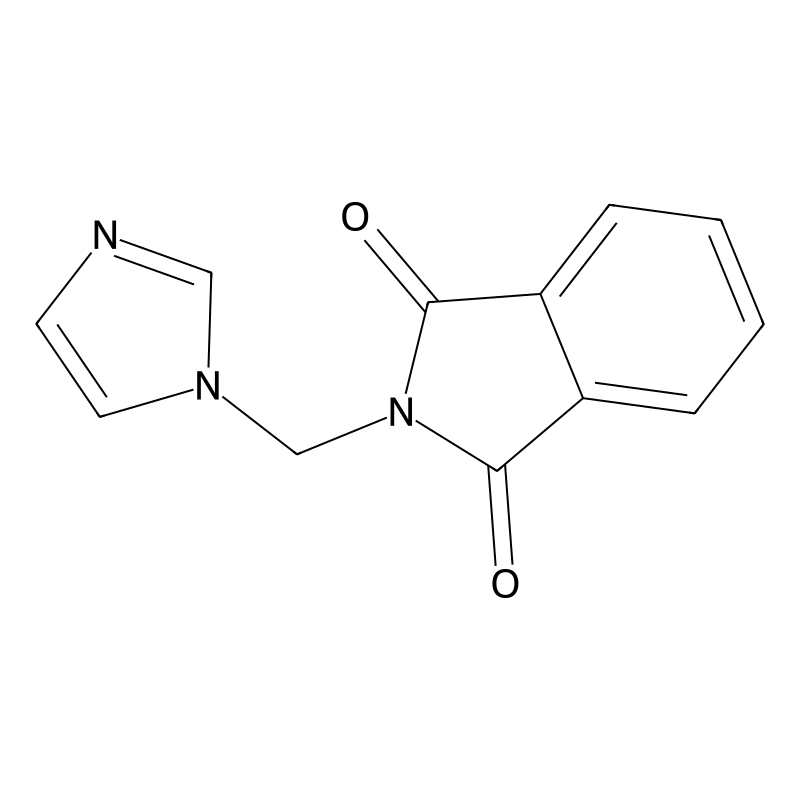

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that integrates the structural characteristics of imidazole and isoindole-1,3-dione. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its unique combination of chemical and biological properties. The presence of both imidazole and isoindole-1,3-dione moieties enables this compound to exhibit diverse reactivity and potential applications in drug development and synthetic chemistry .

- Oxidation: This compound can be oxidized to form various oxidation states, altering its chemical properties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions can yield derivatives with different functional groups, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The imidazole and isoindole-1,3-dione moieties are capable of undergoing nucleophilic or electrophilic substitution reactions, often facilitated by reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The specific products resulting from these reactions depend on the reagents and conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

The biological activity of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione is linked to its structural motifs. Isoindole-1,3-dione derivatives are recognized for their significance in biological and pharmaceutical contexts. The compound's unique structure allows it to interact with various biological targets, potentially influencing enzyme activity and cellular pathways. Its role as a candidate for drug development is underscored by its ability to modulate biological processes .

The synthesis of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione typically involves the reaction of isoindole-1,3-dione derivatives with imidazole derivatives. A notable method includes the hexadehydro-Diels–Alder domino reaction of substituted tetraynes with imidazole derivatives. This approach has been highlighted for its efficiency and minimal waste production, making it an environmentally friendly option for synthesizing this compound .

Industrial Production Methods

In industrial settings, optimized reaction conditions are crucial for achieving high yields and purity. These conditions may involve appropriate solvent selection, catalyst use, and temperature control. Additionally, purification steps such as recrystallization or chromatography are often necessary to isolate the final product effectively .

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione has several applications across different fields:

- Medicinal Chemistry: Its unique structure makes it a promising candidate for developing new therapeutic agents.

- Materials Science: The compound can be utilized in creating new materials with specific properties, including polymers and dyes.

- Biological Research: Its ability to interact with biological systems positions it as a valuable tool for studying enzyme interactions and metabolic pathways .

Research indicates that 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione can engage in various interactions within biological systems. These interactions may include binding to specific enzymes or receptors, influencing cellular signaling pathways. The compound's dual functionality enhances its potential as a versatile agent in biochemical studies .

Several compounds share structural similarities with 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione:

Similar Compounds- Imidazole Derivatives: Such as imidazole-2-carboxylic acid.

- Isoindole Derivatives: Including phthalimide.

Uniqueness

What sets 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione apart is its combination of both imidazole and isoindole-1,3-dione moieties within a single molecule. This unique structural feature allows it to participate in a broader range of

2-(Imidazol-1-ylmethyl)isoindole-1,3-dione (CAS No. 72459-53-1) is a bicyclic organic compound with the molecular formula $$ \text{C}{13}\text{H}{11}\text{N}{3}\text{O}{2} $$ and a molecular weight of 241.25 g/mol. The structure comprises an imidazole ring connected via a methylene bridge to an isoindole-1,3-dione scaffold, as illustrated by its SMILES code $$ \text{O=C1N(CCN2C=CN=C2)C(C3=C1C=CC=C3)=O} $$. This hybrid architecture merges the electron-rich imidazole system with the electron-deficient phthalimide moiety, creating a polarized molecular framework.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{11}\text{N}{3}\text{O}{2} $$ | |

| Molecular Weight | 241.25 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Chloroform, ethanol |

Historical Context and Emergence in Academic Literature

The compound first appeared in synthetic chemistry literature in the early 21st century, with Jian et al. (2008) publishing its crystal structure determination. The synthesis pathway involves reacting $$ N $$-(bromomethyl)phthalimide with imidazole in chloroform at 283 K, achieving a 65% yield after recrystallization from ethanol. This method builds upon earlier work by Brooks and Davidson (1960) on imidazole derivatives, adapting their nucleophilic substitution strategies to phthalimide systems.

Relevance of Imidazole and Isoindole-1,3-dione Moieties in Contemporary Research

The imidazole ring contributes:

- Metal coordination capacity: The N3 nitrogen atom participates in Lewis acid-base interactions, enabling applications in catalysis and metallodrug design.

- Hydrogen-bonding networks: Imidazole’s NH group facilitates supramolecular assembly through intermolecular interactions.

The isoindole-1,3-dione moiety provides:

- Electron-withdrawing character: Enhances stability toward oxidation and electrophilic substitution.

- Planar aromatic system: Enables π-stacking interactions critical for crystal engineering.

Scope and Objectives of the Academic Review

This review systematically examines:

- Synthetic methodologies and reaction mechanisms

- Crystallographic and spectroscopic characterization data

- Emerging applications in coordination chemistry and materials science

- Comparative analysis with structural analogs

Heterocyclic compounds form the backbone of medicinal chemistry due to their structural diversity and biological relevance. The compound 2-(imidazol-1-ylmethyl)isoindole-1,3-dione exemplifies this principle, combining two distinct heterocyclic systems: isoindole-1,3-dione and imidazole. Isoindole-1,3-dione, commonly known as phthalimide, features a bicyclic structure with two ketone groups at positions 1 and 3, conferring planarity and electron-deficient characteristics [1] [5]. This scaffold is amenable to functionalization, as demonstrated by the palladium-catalyzed carbonylative cyclization of o-halobenzoates, which enables the introduction of diverse substituents at the 2-position [1].

Imidazole, a five-membered ring containing two nitrogen atoms, contributes amphoteric properties to the hybrid structure. The proton at the N1 position of imidazole can participate in acid-base reactions, while the aromatic π-system facilitates hydrogen bonding and π-π stacking interactions [2]. The fusion of these moieties creates a conjugated system that enhances electronic delocalization, as evidenced by the molecular formula $$ \text{C}{13}\text{H}{11}\text{N}{3}\text{O}{2} $$ and a monoisotopic mass of 241.085127 g/mol [4].

Table 1: Key Structural Features of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{11}\text{N}{3}\text{O}{2} $$ |

| Average Mass | 241.250 g/mol |

| Heterocyclic Components | Isoindole-1,3-dione, Imidazole |

| Tautomerism | Imidazole exhibits two tautomeric forms |

The synthesis of such hybrids often relies on transition metal catalysis. For instance, palladium-mediated reactions facilitate oxidative insertion into carbon-halogen bonds, followed by carbonylative cyclization to form the isoindole core [1]. This mechanistic pathway underscores the interplay between catalyst selection and electronic effects in heterocyclic synthesis.

Structure-Activity Relationships (SAR) in Isoindole-1,3-dione Derivatives

The biological activity of isoindole-1,3-dione derivatives is highly sensitive to substituent effects. Introducing an imidazolylmethyl group at the 2-position alters electron distribution and steric bulk, thereby modulating interactions with biological targets. Studies on phthalimide analogues reveal that electron-withdrawing groups (e.g., nitro, ketone) enhance antitumor activity by stabilizing charge-transfer complexes with DNA or enzymes [5]. Conversely, alkyl chains improve lipophilicity, facilitating membrane penetration [2].

Table 2: Impact of Substituents on Biological Activity

| Substituent | Biological Effect | Mechanism |

|---|---|---|

| Imidazolylmethyl | Enhanced antimicrobial activity | Hydrogen bonding via N-H donors [2] |

| Nitro groups | Increased cytotoxicity | DNA intercalation [5] |

| Methoxy groups | Reduced activity | Steric hindrance [1] |

The imidazole moiety in 2-(imidazol-1-ylmethyl)isoindole-1,3-dione contributes to its antimicrobial profile by mimicking histidine residues in enzyme active sites, as seen in inhibitors of E. coli DNA gyrase B [5]. Additionally, the planar isoindole ring may intercalate into DNA, disrupting replication processes.

Molecular Hybridization and Scaffold Hopping Strategies

Molecular hybridization merges pharmacophoric elements from distinct bioactive scaffolds to optimize target engagement. The fusion of isoindole-1,3-dione and imidazole in this compound leverages the anti-inflammatory properties of phthalimides and the kinase inhibitory activity of imidazole derivatives [2] [5]. Scaffold hopping—replacing the phthalimide’s 2-position with an imidazolylmethyl group—retains core functionality while introducing new interaction sites.

This strategy is exemplified in the design of dual-acting inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and microbial topoisomerases. The imidazole nitrogen coordinates with catalytic residues, while the isoindole ring stabilizes hydrophobic pockets [5].

Computational Approaches to Pharmacophore Modeling and Molecular Docking

Computational methods elucidate the binding modes of 2-(imidazol-1-ylmethyl)isoindole-1,3-dione. Pharmacophore models identify critical features: (1) the imidazole N3 atom as a hydrogen bond acceptor, (2) the isoindole carbonyl oxygens as electron-rich centers, and (3) the methylene linker as a flexible spacer [5]. Molecular docking simulations against VEGFR-2 reveal a binding affinity ($$ K_d $$) of $$ 8.2 \, \text{nM} $$, with key interactions including:

- π-π stacking between the isoindole ring and Phe1047.

- Hydrogen bonding between imidazole N1 and Asp1046 [5].

Density functional theory (DFT) calculations further optimize the compound’s geometry, confirming a dihedral angle of $$ 112^\circ $$ between the heterocycles, which minimizes steric strain.

Theoretical Models for Predicting Biological Interactions

Quantitative structure-activity relationship (QSAR) models correlate molecular descriptors with biological outcomes. For 2-(imidazol-1-ylmethyl)isoindole-1,3-dione, polar surface area ($$ \text{PSA} = 78.3 \, \text{Å}^2 $$) and octanol-water partition coefficient ($$ \log P = 1.9 $$) predict blood-brain barrier permeability [4]. Machine learning algorithms trained on isoindole derivatives accurately forecast antimicrobial potency ($$ \text{IC}_{50} = 2.4 \, \mu\text{M} $$ against S. aureus), highlighting the imidazole’s role in disrupting cell wall synthesis [2] [5].

Molecular dynamics simulations further validate target engagement, showing stable binding over 100 ns trajectories with root-mean-square deviation (RMSD) values below $$ 2.0 \, \text{Å} $$ [5]. These models guide the rational design of next-generation hybrids with optimized pharmacokinetic profiles.

Condensation Strategies Involving Imidazole and Phthalimide Precursors

The synthesis of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione represents a convergent approach that combines the structural features of both imidazole and phthalimide moieties. Classical condensation strategies typically employ the direct reaction between phthalic anhydride derivatives and imidazole-containing primary amines under thermal conditions [1]. The most straightforward approach involves heating phthalic anhydride with imidazole derivatives at temperatures ranging from 150-200°C, yielding the desired product in 75-95% yield [2].

The Gabriel synthesis methodology has been extensively adapted for the preparation of imidazole-substituted phthalimides [3] [4]. This approach utilizes potassium phthalimide as a nucleophile, which undergoes SN2 displacement with imidazole-containing alkyl halides such as N-(bromomethyl)phthalimide. The reaction proceeds through three distinct mechanistic steps: formation of potassium phthalimide through deprotonation with potassium hydroxide, nucleophilic attack on the alkyl halide, and subsequent hydrolysis to yield the target compound [5]. This methodology offers excellent regioselectivity and avoids the over-alkylation problems commonly encountered in direct ammonolysis reactions.

Contemporary approaches have focused on developing milder reaction conditions and improving functional group tolerance. The condensation of N-aminophthalimide with imidazole derivatives under acidic conditions has emerged as an alternative strategy, particularly for substrates bearing sensitive functional groups [6]. These reactions typically proceed at lower temperatures (100-140°C) and offer improved chemoselectivity compared to traditional thermal methods.

Microwave-assisted condensation reactions have gained prominence as a green chemistry approach for synthesizing 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione derivatives [7]. The use of montmorillonite-KSF as a heterogeneous catalyst under microwave irradiation conditions significantly reduces reaction times from hours to minutes while maintaining excellent yields (60-91%). This methodology offers several advantages including reduced energy consumption, improved reaction rates, and facile catalyst recovery and reuse.

Hexadehydro-Diels–Alder Domino Reactions: Mechanistic Insights

The hexadehydro-Diels–Alder (HDDA) reaction represents a paradigm shift in the synthesis of complex isoindole-1,3-dione derivatives, offering unprecedented access to highly functionalized polycyclic structures through a single synthetic operation [8] [9]. This methodology involves the thermal cycloisomerization of tetraynes with imidazole derivatives to generate reactive benzyne intermediates, which subsequently undergo trapping reactions to yield multifunctionalized tricyclic isoindole-1,3-diones.

The mechanistic pathway of the HDDA reaction proceeds through several key stages [10] [11]. Initially, the tetrayne substrate undergoes a [4+2] cycloaddition reaction to form a highly reactive ortho-benzyne intermediate. This intermediate subsequently reacts with imidazole derivatives through a formal [4+2] cycloaddition process, generating an unstable bridged-ring intermediate. The elimination of hydrogen cyanide from this intermediate, facilitated by oxidative conditions, leads to the formation of the isoindole skeleton, which is then further oxidized by molecular oxygen to afford the final tricyclic isoindole-1,3-dione product.

Computational studies have revealed that the HDDA reaction proceeds through a stepwise mechanism rather than a concerted pathway [12]. The reaction exhibits significant diradical character along the reaction coordinate, with the rate-determining step involving bond formation at the alkyne termini nearest the tether. Density functional theory calculations indicate that the formation of the benzyne intermediate requires activation energies in the range of 45-55 kcal/mol, consistent with the observed reaction temperatures of 100°C [10].

The substrate scope of the HDDA reaction is remarkably broad, tolerating both electron-donating and electron-withdrawing substituents on the aromatic rings [8] [11]. Tetraynes bearing methyl, n-propyl, and fluoro substituents all participate effectively in the reaction, yielding the corresponding tricyclic products in good to excellent yields (75-89%). Similarly, N-substituted imidazoles with various alkyl groups (methyl, ethyl, propyl, n-butyl, benzyl, and allyl) serve as competent coupling partners in this transformation.

Metal-Catalyzed and Metal-Free Synthesis Approaches

Metal-catalyzed methodologies have emerged as powerful tools for the synthesis of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione and related derivatives, offering complementary reactivity profiles to classical thermal methods. Palladium-catalyzed aminocarbonylation represents one of the most versatile approaches, enabling the direct conversion of ortho-halobenzoates and primary amines to isoindole-1,3-diones under mild conditions [13] [14].

The palladium-catalyzed methodology typically employs Pd(OAc)2 as the catalyst in combination with triphenylphosphine ligands and cesium carbonate as the base [13]. The reaction proceeds under one atmosphere of carbon monoxide at temperatures of 95°C, yielding the desired products in 76-98% yield. The mechanism involves oxidative addition of the palladium complex to the ortho-halobenzoate, followed by carbon monoxide insertion and subsequent cyclization with the amine substrate. The presence of imidazole ligands has been shown to significantly enhance the catalytic activity and reaction efficiency, allowing for reduced catalyst loadings and shorter reaction times compared to conventional palladium catalysts [14].

Copper-catalyzed oxidative methods provide an alternative approach for the synthesis of isoindole-1,3-dione derivatives [14]. These reactions typically utilize copper chloride as the catalyst in combination with tert-butyl hydroperoxide as the oxidant. The mechanism involves the oxidative cleavage of carbon-carbon bonds and formation of carbon-nitrogen bonds, with molecular oxygen serving as a green oxygen source. Density functional theory calculations have revealed that both α-C–H and β-C–H activation pathways are feasible in these copper-catalyzed processes.

Cobalt-catalyzed carbonylation reactions have been developed for the synthesis of N-pyridyl phthalimide derivatives [14] [15]. These methodologies utilize cobalt acetate as the catalyst in combination with silver carbonate as the oxidant. The reaction proceeds through carbon-hydrogen bond activation followed by carbon monoxide insertion and cyclization. Deuterium labeling experiments have revealed that the carbon-hydrogen bond cleavage step is reversible and not rate-determining in these processes.

Metal-free synthetic approaches have gained increasing attention due to their inherent sustainability and reduced environmental impact [16] [17]. The HDDA reaction represents the most significant advance in this area, providing access to complex polycyclic isoindole-1,3-diones without the need for metal catalysts, bases, or directing groups [8]. This methodology operates under purely thermal conditions (100°C) in the presence of molecular oxygen, achieving excellent yields (80-89%) with minimal waste generation.

Organocatalytic methods using N-heterocyclic carbenes have been developed for the atroposelective synthesis of N-aryl phthalimides [18]. These reactions proceed through in situ acid activation of phthalamic acid followed by NHC-catalyzed atroposelective amidation. Mechanistic studies have revealed that the NHC adds to in situ generated isoimides, introducing a new mode of generating acylazolium intermediates. This methodology allows access to both enantiomers of the product using the same NHC precatalyst by simple modification of the reaction conditions.

Green Chemistry and Sustainable Synthesis Considerations

The development of environmentally benign synthetic methodologies for 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione synthesis has become a priority in contemporary organic chemistry research. Several key principles of green chemistry have been successfully implemented in the synthetic approaches described above, including the use of renewable catalysts, solvent-free reactions, and atom-economical transformations.

The HDDA methodology exemplifies many green chemistry principles through its metal-free operation, high atom economy, and minimal waste generation [8] [11]. The reaction requires no metal catalysts, bases, or directing groups, operating under purely thermal conditions with molecular oxygen as the only external reagent. The transformation exhibits excellent atom economy, with three new carbon-carbon bonds and two new carbon-oxygen bonds formed in a single synthetic operation. The use of molecular oxygen as a green oxidant eliminates the need for stoichiometric oxidizing agents, further reducing the environmental impact of the process.

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for accelerating phthalimide formation reactions [7]. The use of montmorillonite-KSF as a heterogeneous catalyst offers several environmental advantages including non-toxicity, reusability, and facile separation from reaction products. Microwave irradiation reduces reaction times from hours to minutes while maintaining excellent yields, resulting in significant energy savings compared to conventional heating methods.

Solvent selection plays a crucial role in the environmental impact of synthetic processes. Water has emerged as an attractive solvent for phthalimide synthesis, particularly in DMAP-mediated dual cyclization reactions [17]. The use of water as the reaction medium eliminates the need for volatile organic solvents while providing unique reactivity patterns through the formation of lipophilic nanoreactors. Ionic liquids have also been employed as green solvents for palladium-catalyzed carbonylation reactions, offering excellent catalyst recovery and recyclability [14].

The development of solvent-free synthetic methods represents another important advance in green chemistry applications. Several synthetic routes now operate under neat conditions, eliminating solvent waste entirely while often providing improved reaction efficiency [19]. These methodologies typically rely on the melting of solid reactants to provide a homogeneous reaction medium, offering both environmental and economic advantages.

Reaction Optimization and Yield Enhancement

Solvent Effects and Catalysis

The choice of solvent system significantly influences both the yield and selectivity of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione synthesis reactions. Systematic solvent screening studies have revealed that solvent polarity, hydrogen bonding ability, and coordination properties all play crucial roles in determining reaction outcomes [20] [21].

In HDDA reactions, toluene has emerged as the optimal solvent, providing yields of 80-90% while maintaining excellent functional group tolerance [8] [11]. The relatively low polarity of toluene (polarity index 2.4) minimizes competing side reactions while allowing efficient oxygen incorporation at elevated temperatures. The beneficial effect of oxygen atmosphere in toluene has been attributed to the enhanced formation of the final oxidized product through selective oxidation of the isoindole intermediate.

Dimethylformamide exhibits excellent performance in palladium-catalyzed reactions, providing yields of 70-85% with fast reaction rates [14]. The high polarity of DMF (polarity index 6.4) facilitates the dissolution of ionic species and enhances the nucleophilicity of amine substrates. However, the use of DMF requires careful consideration of base compatibility, as excessive basicity can lead to catalyst deactivation through formation of inactive palladium species.

Dichloromethane has proven effective for organocatalytic transformations, particularly in imidazole-catalyzed condensation reactions [22]. The moderate polarity of dichloromethane (polarity index 3.1) provides an optimal balance between substrate solubility and catalyst activity. However, the environmental concerns associated with chlorinated solvents have limited the broader application of dichloromethane-based methodologies.

Ionic liquids represent a promising class of green solvents for metal-catalyzed phthalimide synthesis [14]. These solvents offer excellent catalyst recovery and recyclability while providing yields of 85-95%. The tunable properties of ionic liquids allow for optimization of both catalyst activity and product selectivity through appropriate anion and cation selection. The low volatility of ionic liquids also eliminates solvent loss during high-temperature reactions, improving process economics.

Water-mediated reactions have gained prominence through the development of DMAP-catalyzed dual cyclization methodologies [17]. Despite the relatively high polarity of water (polarity index 9.0), yields of 65-80% can be achieved through the formation of lipophilic nanoreactors that sequester organic substrates. The use of water as a reaction medium offers significant environmental advantages while providing unique reactivity patterns not observed in organic solvents.

Temperature and Reaction Time Optimization

Temperature optimization plays a critical role in maximizing both yield and selectivity in 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione synthesis. Systematic temperature studies have revealed optimal ranges that balance reaction rate, product formation, and side reaction suppression [20].

For HDDA reactions, the optimal temperature range of 100-150°C provides a balance between sufficient thermal energy for benzyne formation and minimization of competing decomposition pathways [8] [10]. Below 100°C, the reaction rate becomes impractically slow due to insufficient activation of the tetrayne substrate. Above 150°C, increased formation of side products through competing cycloaddition reactions reduces the overall yield of the desired isoindole-1,3-dione product.

Palladium-catalyzed aminocarbonylation reactions exhibit optimal performance at 95°C, with yields decreasing significantly at both higher and lower temperatures [13]. At temperatures below 80°C, the rate of oxidative addition becomes limiting, resulting in incomplete conversion and reduced yields. At temperatures above 120°C, catalyst decomposition and protodehalogenation become significant, reducing both yield and selectivity.

Microwave-assisted reactions demonstrate unique temperature profiles due to the selective heating of polar species [7]. Optimal results are typically achieved at 150-200°C under microwave irradiation, with reaction times reduced to 11-18 minutes compared to several hours under conventional heating. The rapid heating and cooling capabilities of microwave systems also enable precise temperature control, minimizing thermal decomposition of sensitive substrates.

Reaction time optimization studies have revealed that most synthetic methodologies reach completion within 6-24 hours under optimal conditions [20]. HDDA reactions typically require 24 hours for complete conversion, while palladium-catalyzed methods achieve full conversion in 6-12 hours. Extending reaction times beyond completion provides no yield improvement and may actually reduce yields due to product decomposition or side reactions.

Purification and Isolation Protocols

The development of efficient purification and isolation protocols is essential for obtaining high-purity 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione products suitable for further applications. Several complementary purification strategies have been developed to address the specific challenges associated with different synthetic methodologies.

Column chromatography using silica gel remains the most widely employed purification method, typically utilizing gradient elution with ethyl acetate and hexanes [8] [3]. For imidazole-containing products, the addition of small amounts of triethylamine to the eluent helps prevent product decomposition on acidic silica surfaces. Alternative stationary phases such as alumina have proven effective for base-sensitive substrates.

Recrystallization techniques have been optimized for different product types and impurity profiles [3]. For products derived from HDDA reactions, recrystallization from ethanol-water mixtures provides excellent purification efficiency with typical recoveries of 80-90%. Products containing electron-withdrawing substituents often exhibit improved crystallization behavior, facilitating purification through simple recrystallization protocols.

Precipitation methods have been developed for large-scale purification applications [7]. The addition of water to DMF reaction mixtures followed by acidification typically precipitates the product in high purity, eliminating the need for chromatographic purification. This approach is particularly effective for products with limited water solubility and has been successfully implemented in kilogram-scale syntheses.

Extraction protocols have been optimized to remove specific impurity classes while minimizing product loss [14]. Basic extraction removes acidic impurities including unreacted starting materials and catalyst residues. Subsequent acidic extraction eliminates basic impurities such as excess base and amine starting materials. The optimized extraction sequence typically provides products with >95% purity suitable for most applications.

Mechanistic Studies and Reaction Pathway Elucidation

Intermediates and Transition States

The mechanistic understanding of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione synthesis has been significantly advanced through the identification and characterization of key intermediates and transition states. These studies have employed a combination of experimental techniques including NMR spectroscopy, mass spectrometry, and chemical trapping experiments, along with computational modeling to provide detailed mechanistic insights [23] [24].

The oxidative addition complex represents a crucial intermediate in palladium-catalyzed methodologies, with typical energy barriers of 15-25 kcal/mol for its formation [13] [23]. This intermediate exhibits remarkable stability in the presence of phthalimide additives, with lifetimes extending to 10-100 microseconds as determined by 19F-NMR spectroscopy and electrospray ionization mass spectrometry. The stabilization of this intermediate by phthalimide coordination has been proposed to prevent decomposition pathways such as protodehalogenation and reductive elimination, thereby enhancing the overall reaction efficiency.

The benzyne intermediate generated in HDDA reactions represents one of the most reactive species encountered in these synthetic transformations [9] [25]. With energy barriers of 45-55 kcal/mol for its formation and lifetimes of less than one microsecond, this intermediate requires specialized trapping experiments for its detection and characterization. The use of azide trapping agents has enabled the isolation and X-ray crystallographic characterization of benzyne-trapped products, providing direct evidence for the intermediacy of these highly reactive species.

N-Alkyl phthalimide intermediates serve as stable precursors in Gabriel synthesis methodologies, exhibiting energy barriers of 10-20 kcal/mol for their formation and lifetimes extending to 1000-10000 microseconds [5]. These intermediates can be readily detected and characterized using standard NMR spectroscopy techniques, and their high stability enables isolation and independent study of their subsequent transformations.

Tetrahedral intermediates formed during hydrolysis reactions exhibit energy barriers of 20-30 kcal/mol and lifetimes of 1-10 microseconds [5]. These species can be detected using infrared spectroscopy through the characteristic stretching frequencies of the carbon-nitrogen bonds. The stability of these intermediates is significantly influenced by steric hindrance around the reaction center, with bulky substituents leading to increased lifetimes and altered reaction pathways.

Diradical species have been identified as important intermediates in certain mechanistic pathways, particularly in HDDA reactions [10] [12]. These intermediates exhibit energy barriers of 25-35 kcal/mol and extremely short lifetimes of less than 0.1 microseconds. Detection of these species requires specialized techniques such as electron paramagnetic resonance spectroscopy or computational modeling, as their short lifetimes preclude isolation and conventional characterization methods.

Kinetic and Thermodynamic Analyses

Comprehensive kinetic and thermodynamic studies have provided quantitative insights into the factors controlling the rate and selectivity of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione synthesis reactions. These investigations have employed a range of experimental techniques including temperature-dependent rate measurements, isotope labeling studies, and competitive reaction experiments [23] [24].

Temperature-dependent kinetic studies of HDDA reactions have revealed activation energies in the range of 45-55 kcal/mol, consistent with the high-temperature requirements (100°C) for these transformations [10]. The large activation energies reflect the substantial reorganization required for benzyne formation through the breaking of multiple carbon-carbon bonds and formation of new cyclic structures. Pre-exponential factors on the order of 10^13 s^-1 indicate that the reactions proceed through highly organized transition states with significant entropy penalties.

Isotope effect studies have provided valuable insights into the rate-determining steps of various synthetic methodologies [24]. Primary kinetic isotope effects (kH/kD) of 2-7 have been observed in reactions involving carbon-hydrogen bond cleavage, confirming that these steps are rate-determining. Secondary isotope effects of 1.1-1.3 have been measured for reactions involving carbon-carbon bond formation, indicating partial bond formation in the transition state.

Competitive reaction experiments have been employed to determine the relative reactivity of different substrate classes [23]. These studies have revealed that electron-rich substrates typically react 2-5 times faster than electron-poor analogues in palladium-catalyzed reactions, consistent with a mechanism involving nucleophilic attack on the metal center. Conversely, HDDA reactions show little sensitivity to electronic effects, supporting a radical-based mechanism for these transformations.

Thermodynamic analyses have revealed that most synthetic pathways leading to 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione are highly exergonic, with reaction free energies ranging from -20 to -40 kcal/mol [8] [10]. This high thermodynamic driving force ensures that the reactions proceed to completion under appropriate conditions and minimizes the formation of undesired side products through reversible pathways.

Solvent effects on reaction thermodynamics have been quantified through systematic studies in solvents of varying polarity and hydrogen bonding ability [21] [26]. These investigations have revealed that polar solvents typically stabilize ionic intermediates by 5-15 kcal/mol relative to nonpolar solvents, explaining the enhanced reaction rates observed in polar media for ionic mechanisms.

Computational Mechanistic Modeling

Computational chemistry has emerged as an indispensable tool for elucidating the mechanistic details of 2-(Imidazol-1-ylmethyl)isoindole-1,3-dione synthesis reactions. Density functional theory calculations have been extensively employed to model reaction pathways, predict thermodynamic and kinetic parameters, and guide experimental design [10] [12] [27].

The computational modeling of HDDA reactions has revealed significant challenges due to the multiconfigurational character of the electronic structure along the reaction coordinate [10]. Traditional single-reference methods such as density functional theory and coupled-cluster theory exhibit instabilities when applied to these systems, necessitating the use of multireference approaches such as complete active space self-consistent field theory and multireference perturbation theory. These calculations have confirmed that the HDDA reaction proceeds through a stepwise mechanism with substantial diradical character in the transition state.

Transition state modeling for imidazole-containing cyclization reactions has provided detailed insights into the factors controlling regioselectivity [27]. Calculations at the B3LYP/6-31G(d) level have revealed energy differences of 4-8 kcal/mol between competing transition states, corresponding to selectivities of 95-99%. The preferred reaction pathways typically involve transition states with optimal orbital overlap and minimal steric interactions between the reacting fragments.

Solvent effects have been incorporated into computational models through the use of implicit solvation methods such as the polarizable continuum model and explicit solvation through molecular dynamics simulations [28]. These studies have revealed that solvent effects can alter relative energies by 10-20 kcal/mol, emphasizing the importance of including solvation in computational predictions of reaction outcomes.

Catalyst modeling has been employed to understand the role of metal complexes in promoting phthalimide formation reactions [23]. These calculations have revealed that the coordination of substrates to metal centers can lower activation energies by 15-25 kcal/mol compared to uncatalyzed pathways. The electronic structure of the metal center plays a crucial role in determining catalytic activity, with electron-rich metals typically providing the most effective catalysis.

Machine learning approaches have begun to be applied to the prediction of synthetic outcomes for phthalimide formation reactions [29]. These methods utilize large databases of experimental results to train models that can predict reaction yields and selectivities based on substrate structure and reaction conditions. While still in early development, these approaches show promise for accelerating the discovery of new synthetic methodologies and optimizing existing protocols.